molecular formula C13H16BNO3 B13469638 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B13469638
M. Wt: 245.08 g/mol
InChI Key: BQRMKLLVCDQNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a boronic ester group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4-hydroxybenzonitrile using bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions and other synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
  • 4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine

Uniqueness

4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of a boronic ester and a nitrile group, which provides a versatile platform for various chemical transformations. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H16BNO3

Molecular Weight

245.08 g/mol

IUPAC Name

4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-7,16H,1-4H3

InChI Key

BQRMKLLVCDQNGR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.